N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide
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Overview
Description
N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide: is a heterocyclic compound that contains a thiazole ring substituted with a bromo group and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated at the 2-position using a brominating agent such as bromine or N-bromosuccinimide.
Substitution with 4-Methylbenzyl Group: The brominated thiazole is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the 4-methylbenzyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms of the compound.
Acylation and Alkylation Reactions: The amide group can participate in acylation or alkylation reactions to form new amide or alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation could yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry: N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The thiazole ring and its substituents can modulate the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-Bromo-5-(4-methylphenyl)thiazol-4-yl)acetamide
- 2-Chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness: N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide is unique due to the presence of both the bromo and 4-methylbenzyl groups on the thiazole ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-8-3-5-10(6-4-8)7-11-12(15-9(2)17)16-13(14)18-11/h3-6H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZDFXHFHCBDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(S2)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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